molecular formula C12H27O2P B1612731 Bis(3,3-dimethylbutyl)phosphinic acid CAS No. 67206-80-8

Bis(3,3-dimethylbutyl)phosphinic acid

Cat. No.: B1612731
CAS No.: 67206-80-8
M. Wt: 234.32 g/mol
InChI Key: GEWAYNSSSMLHQZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of bis(3,3-dimethylbutyl)phosphinic acid typically involves the interaction of α-olefin vinylidene dimers with hypophosphorous acid in an isopropanol medium at elevated temperatures. For example, one method involves reacting 3,3-dimethylbutene with hypophosphorous acid and di-tert-butyl peroxide at 135°C for 22 hours . This reaction yields this compound after filtration and purification.

Chemical Reactions Analysis

Bis(3,3-dimethylbutyl)phosphinic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Bis(3,3-dimethylbutyl)phosphinic acid can be compared with other similar compounds such as:

These compounds share similar functionalities but differ in their specific applications and efficiencies, highlighting the unique properties of this compound in photoelectrochemical and polymerization processes.

Properties

IUPAC Name

bis(3,3-dimethylbutyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27O2P/c1-11(2,3)7-9-15(13,14)10-8-12(4,5)6/h7-10H2,1-6H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWAYNSSSMLHQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCP(=O)(CCC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608200
Record name Bis(3,3-dimethylbutyl)phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67206-80-8
Record name Bis(3,3-dimethylbutyl)phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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